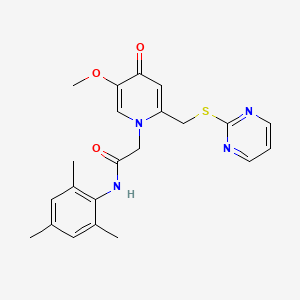

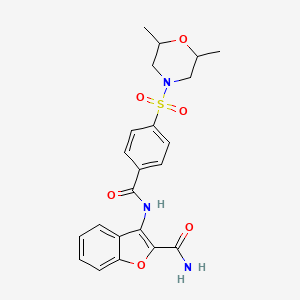

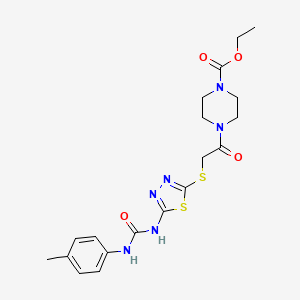

N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenyl)acetamide, commonly known as benzylpiperazine or BZP, is a synthetic compound that belongs to the piperazine family. BZP was first synthesized in the 1970s and was initially used as an insecticide. However, due to its stimulant properties, it has gained popularity as a recreational drug in recent years. In

Scientific Research Applications

Synthesis and Imaging Probe Development

One application of similar compounds involves the development of imaging probes for studying biological receptors. For example, a related compound, AC90179, was synthesized and evaluated as a potential imaging probe for 5-HT2A receptors using positron emission tomography (PET) in anesthetized baboons. Despite its successful synthesis and ability to penetrate the blood-brain barrier, it did not exhibit tracer retention or specific binding necessary for effective PET imaging of 5-HT2A receptors (Prabhakaran et al., 2006).

Neurochemical and Pharmacological Characterization

Compounds with structural similarities have been characterized for their neurochemical and pharmacological profiles. For instance, S32212, exhibiting serotonin 2C receptor inverse agonist and α2-adrenoceptor antagonist properties, showed potential as an antidepressant through various behavioral, neurochemical, and electrophysiological characterizations. It demonstrated actions such as reducing immobility time in a forced-swim test in rats and enhancing cognitive performance without significant side effects (Dekeyne et al., 2012).

Anticonvulsant Properties

The anticonvulsant activities of compounds containing the functional group N-benzyl-2-(methoxyamino)acetamides were explored, revealing significant effects in animal models. These studies contribute to the understanding of molecular features responsible for anticonvulsant activities, highlighting the therapeutic potential of these compounds in treating seizures (Camerman et al., 2005).

Green Synthesis

The compound N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the synthesis of azo disperse dyes, demonstrates the application of green chemistry principles. Utilizing a novel Pd/C catalyst, the hydrogenation process was optimized, showcasing an environmentally friendly approach to producing valuable chemical intermediates (Zhang, 2008).

properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-26-21-9-5-8-20(14-21)15-22(25)23-16-18-10-12-24(13-11-18)17-19-6-3-2-4-7-19/h2-9,14,18H,10-13,15-17H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPSDMPHKCXRAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2604932.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide](/img/structure/B2604942.png)

![1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604947.png)